Methyl N-acetyl-L-leucinate
Overview
Description
Methyl N-acetyl-L-leucinate is a derivative of the amino acid leucine, where the amino group is acetylated and the carboxyl group is esterified with methanol. This compound is of interest due to its potential pharmacological properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-acetyl-L-leucinate can be synthesized through the acetylation of L-leucine followed by esterification. The process typically involves the following steps:
Acetylation: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.
Esterification: The N-acetyl-L-leucine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl N-acetyl-L-leucinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-leucine and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Hydrolysis: N-acetyl-L-leucine and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various N-acyl derivatives.
Scientific Research Applications
Methyl N-acetyl-L-leucinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as cerebellar ataxia and Niemann-Pick disease
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Methyl N-acetyl-L-leucinate involves its uptake into cells via specific transporters. Once inside the cell, it can enter metabolic pathways and exert its effects through its metabolic products. The compound is known to interact with monocarboxylate transporters (MCT1) and organic anion transporters (OAT1 and OAT3), facilitating its distribution and uptake . It also influences signaling pathways such as mTOR, which are crucial for cellular growth and metabolism .
Comparison with Similar Compounds
N-acetyl-L-leucine: Similar structure but lacks the methyl ester group.
N-acetyl-D-leucine: Enantiomer of N-acetyl-L-leucine with different pharmacokinetic properties.
Methyl N-acetyl-D-leucinate: Enantiomer of Methyl N-acetyl-L-leucinate
Uniqueness: this compound is unique due to its specific esterification, which can influence its pharmacokinetic properties and cellular uptake. The presence of the methyl ester group can enhance its solubility and stability compared to its non-esterified counterparts .
Properties
IUPAC Name |
methyl (2S)-2-acetamido-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAKARAJMXVOZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426213 | |
Record name | Methyl N-acetyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-11-1 | |
Record name | Methyl N-acetyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl N-acetyl-L-leucinate (Ac-Leu-OMe) significant in studying alkaline mesentericopeptidase?
A1: Ac-Leu-OMe serves as a valuable tool for understanding the primary specificity of alkaline mesentericopeptidase. [, ] This enzyme efficiently hydrolyzes the ester bond in Ac-Leu-OMe, a characteristic shared with substrates containing aromatic amino acid residues. [] This efficient hydrolysis distinguishes alkaline mesentericopeptidase from other chymotrypsin-like alkaline proteases, suggesting a unique substrate-binding site. [, ]
Q2: What insights do the kinetic studies of Ac-Leu-OMe hydrolysis by alkaline mesentericopeptidase provide?
A2: Kinetic studies, particularly the kcat/Km ratio, highlight the enzyme's preference for hydrolyzing bonds adjacent to aromatic and bulky aliphatic amino acid residues. [, ] While Ac-Leu-OMe contains leucine, a bulky aliphatic amino acid, its hydrolysis efficiency by alkaline mesentericopeptidase is comparable to substrates with aromatic residues. [] This observation suggests that the enzyme's substrate-binding site might accommodate and efficiently interact with both bulky aliphatic and aromatic side chains, a feature that warrants further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.